N-(3-chloro-2-methylphenyl)-3-methyl-4-(3-methylphenyl)butanamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-3-methyl-4-(3-methylphenyl)butanamide is an organic compound characterized by its unique structure, which includes a chlorinated phenyl group and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-3-methyl-4-(3-methylphenyl)butanamide typically involves the reaction of 3-chloro-2-methylphenylthiourea with appropriate alkylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-3-methyl-4-(3-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-3-methyl-4-(3-methylphenyl)butanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-methyl-4-(3-methylphenyl)butanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial cell wall synthesis, thereby exerting its antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with a similar chlorinated phenyl group but different functional groups.
N-(3-chloro-2-methylphenyl)-4-methoxybenzamide: Shares the chlorinated phenyl group but has a methoxy group instead of a butanamide backbone.
Uniqueness
N-(3-chloro-2-methylphenyl)-3-methyl-4-(3-methylphenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22ClNO |
---|---|
Molecular Weight |
315.8 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-methyl-4-(3-methylphenyl)butanamide |
InChI |
InChI=1S/C19H22ClNO/c1-13-6-4-7-16(10-13)11-14(2)12-19(22)21-18-9-5-8-17(20)15(18)3/h4-10,14H,11-12H2,1-3H3,(H,21,22) |
InChI Key |
YPFSXXRJNZRSIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C)CC(=O)NC2=C(C(=CC=C2)Cl)C |
Origin of Product |
United States |
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